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Compound of Interest

Compound Name: UP163

Cat. No.: B3543507

Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
UP163 is a novel investigational compound under evaluation for its immunomodulatory

properties. Preliminary studies suggest that UP163 may influence the expression of CD163, a

key scavenger receptor predominantly expressed on monocytes and macrophages. CD163 is

implicated in the regulation of inflammation and macrophage polarization. This application note

provides a detailed protocol for the analysis of immune cell populations in human peripheral

blood mononuclear cells (PBMCs) treated with UP163 using multi-color flow cytometry. The

focus is on quantifying the expression of CD163 on monocytes and assessing the broader

impact on major lymphocyte subsets.

Data Presentation
The following tables summarize the hypothetical dose-dependent effects of UP163 on human

PBMCs after a 24-hour in vitro culture.

Table 1: Effect of UP163 on CD163 Expression in CD14+ Monocytes
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of UP163 on Major Immune Cell Populations in PBMCs

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells
(PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient

centrifugation.
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Materials:

Human whole blood collected in EDTA or heparin tubes

Phosphate-Buffered Saline (PBS), pH 7.4

Ficoll-Paque™ PLUS or other density gradient medium

15 mL and 50 mL conical centrifuge tubes

Fetal Bovine Serum (FBS)

RPMI-1640 culture medium

Procedure:

Dilute the whole blood 1:1 with sterile PBS at room temperature.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube,

avoiding mixing of the layers.

Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned

off.

After centrifugation, carefully aspirate the upper layer of plasma and platelets.

Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface and transfer

to a new conical tube.

Wash the isolated PBMCs by adding PBS to a total volume of 10 mL and centrifuge at 300 x

g for 10 minutes.

Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented

with 10% FBS.

Perform a cell count and viability assessment using a hemocytometer and trypan blue

exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL in culture medium.
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In Vitro Treatment of PBMCs with UP163
Materials:

Isolated PBMCs at 1 x 10^6 cells/mL

UP163 stock solution (e.g., 10 mM in DMSO)

Vehicle control (e.g., DMSO)

96-well cell culture plate

Procedure:

Seed 1 x 10^6 PBMCs per well in a 96-well plate.

Prepare serial dilutions of UP163 in culture medium to achieve the desired final

concentrations (e.g., 0.1, 1, 10, 50 µM).

Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as in

the highest UP163 concentration.

Add the diluted UP163 or vehicle control to the respective wells.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Multi-Color Flow Cytometry Staining
This protocol outlines the staining of cell surface markers for immunophenotyping.

Materials:

Treated and control PBMCs

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc receptor blocking solution (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies:
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Anti-Human CD3

Anti-Human CD4

Anti-Human CD8

Anti-Human CD14

Anti-Human CD19

Anti-Human CD56

Anti-Human CD163

Viability dye (e.g., Zombie NIR™)

Flow cytometry tubes or 96-well V-bottom plate

Procedure:

Harvest the cells from the culture plate and transfer to flow cytometry tubes or a V-bottom

plate.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cells in 100 µL of PBS and add a viability dye according to the

manufacturer's instructions. Incubate for 15-20 minutes at room temperature in the dark.

Wash the cells with 1 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the

supernatant.

Resuspend the cell pellet in 50 µL of staining buffer containing an Fc receptor blocking

reagent and incubate for 10 minutes at 4°C.

Prepare an antibody cocktail containing the pre-titrated amounts of each fluorochrome-

conjugated antibody in staining buffer.

Add 50 µL of the antibody cocktail to each cell suspension.
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Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for

acquisition.

Data Acquisition and Analysis
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the

chosen fluorochromes. For data analysis, first, gate on single, viable cells. Subsequently,

identify lymphocyte and monocyte populations based on their forward and side scatter

properties. From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells

(CD3-CD56+). Further delineate T cells into CD4+ and CD8+ subsets. From the monocyte gate

(CD14+), quantify the percentage of cells expressing CD163 and the median fluorescence

intensity of CD163.

Visualizations

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry analysis of UP163-treated PBMCs.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Hypothetical signaling pathway for UP163-mediated downregulation of CD163.

To cite this document: BenchChem. [Application Note: UP163 Modulates CD163 Expression
on Human Monocytes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3543507#flow-cytometry-analysis-of-immune-cells-
treated-with-up163]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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